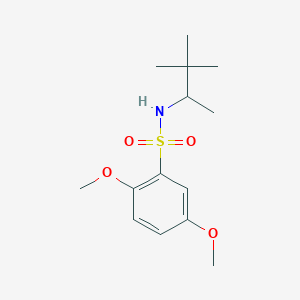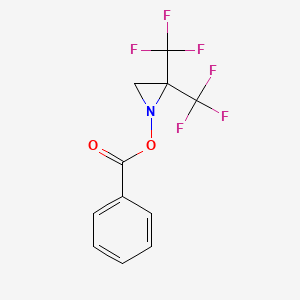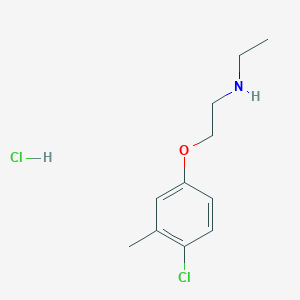
N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE: is a complex organic compound characterized by its unique structural features. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the 3,3-dimethyl-2-butanol precursor. This precursor undergoes a series of reactions, including sulfonation and methoxylation, to form the final compound. The reaction conditions often require the use of strong acids like sulfuric acid or phosphoric acid, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for amines .
Biology: This compound has applications in biological research, where it is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and antifungal activities. The sulfonamide moiety is a key pharmacophore in many drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
3,3-Dimethyl-2-butanol: A precursor in the synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-2,5-DIMETHOXYBENZENESULFONAMIDE.
2,5-Dimethoxybenzenesulfonamide: Shares the sulfonamide group and methoxy substituents, but differs in the alkyl chain structure.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10(14(2,3)4)15-20(16,17)13-9-11(18-5)7-8-12(13)19-6/h7-10,15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFHASSLTUFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}quinoxaline](/img/structure/B5471151.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5471160.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5471163.png)
![3-(4-fluorophenyl)-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5471171.png)
![methyl 7-(4-acetylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5471179.png)
![ethyl 4-({[3-allyl-4-oxo-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B5471186.png)
![3-[(dimethylamino)methyl]-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5471193.png)

![[4-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B5471208.png)
![4-nitro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5471209.png)

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5471239.png)
![2-[(4-isopropylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5471247.png)
